p-O-t-Boc-benzyl Alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUUZFITNQYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408885 | |
| Record name | p-O-t-Boc-benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-38-0 | |
| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-O-t-Boc-benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactions and Transformations of P O T Boc Benzyl Alcohol and Its Derivatives
Cleavage Mechanisms of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for phenols due to its stability in various reaction conditions and its susceptibility to removal under specific, controlled environments. researchgate.net The cleavage of the O-Boc group in p-O-t-Boc-benzyl alcohol can be achieved through several mechanisms, primarily categorized as acid-labile deprotection and alternative strategies.
Acid-labile Deprotection
The most common method for the removal of the Boc group from a phenolic oxygen is through acid-catalyzed hydrolysis. fishersci.co.uk This process is typically carried out using strong organic acids like trifluoroacetic acid (TFA) or mineral acids such as hydrochloric acid (HCl). fishersci.co.ukjk-sci.com The reaction is generally fast and occurs at room temperature. fishersci.co.uk
The mechanism of acid-labile deprotection involves the protonation of the carbonyl oxygen of the Boc group. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the deprotected phenol (B47542) and carbon dioxide gas. jk-sci.com
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, room temperature | jk-sci.com |
| Hydrochloric acid (HCl) | Dioxane or ethyl acetate (B1210297), room temperature | fishersci.co.uk |
It is important to note that the use of strong acids can sometimes lead to side reactions, such as the tert-butylation of the aromatic ring by the liberated tert-butyl cation. researchgate.netresearchgate.net
Alternative Deprotection Strategies
While acid-labile cleavage is prevalent, alternative methods for Boc deprotection have been developed to accommodate substrates that are sensitive to acidic conditions. fishersci.co.uk
One notable alternative involves the use of basic conditions. Although the Boc group is generally considered stable to bases, certain conditions can effect its removal. researchgate.net For instance, treatment with bases like piperidine (B6355638) can lead to the cleavage of the Boc group, particularly in the presence of a nucleophilic solvent such as benzyl (B1604629) alcohol, which can act as a Boc group acceptor via transesterification. researchgate.net
Heating in water has also been reported as a green and efficient method for the deprotection of O-Boc groups on phenol derivatives. mcours.nettandfonline.com This catalyst-free approach offers an environmentally benign alternative to traditional methods. researchgate.nettandfonline.com
Furthermore, Lewis acids such as ZnBr₂ and montmorillonite (B579905) K10 clay have been shown to selectively cleave Boc groups under specific conditions, offering another avenue for deprotection. jk-sci.com
Functional Group Interconversions at the Benzyl Alcohol Moiety
The benzyl alcohol functionality of this compound provides a site for various functional group interconversions, most notably oxidation reactions to yield the corresponding benzaldehyde (B42025) and benzoic acid derivatives. organic-chemistry.orgfiveable.mesolubilityofthings.com These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules. pressbooks.pub
Oxidation Reactions
The oxidation of benzyl alcohols is a key transformation in organic chemistry. researchgate.net Depending on the oxidant and reaction conditions, the primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid.
The partial oxidation of this compound to its corresponding benzaldehyde derivative, p-O-t-Boc-benzaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. fiveable.me Several methods have been developed for this selective transformation.
Recent research has highlighted the use of self-catalyzed Pickering emulsion microreactors with peroxymonosulfate (B1194676) (PMS) as the oxidant for the highly selective oxidation of benzyl alcohol to benzaldehyde. rsc.org Other approaches include the use of catalysts like nano-copper oxide on activated carbon with air as the oxidant in a solvent-free system. google.com Electrocatalytic methods, such as the reduction of peroxydisulfate, have also demonstrated the ability to yield benzaldehyde from benzyl alcohol under controlled pH conditions. acs.org The use of single-atom catalysts, such as cobalt on nitrogen-doped carbon (Co₁/NC), has shown exceptional selectivity for the formation of benzaldehyde from benzyl alcohol. rsc.org
Table 2: Selected Methods for the Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidant/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Peroxymonosulfate (PMS) / Biochar | Pickering emulsion, room temperature | Self-catalyzed, high selectivity | rsc.org |
| Air / Nano-copper oxide on activated carbon | Solvent-free | High selectivity, recyclable catalyst | google.com |
| Peroxydisulfate / Ru(NH₃)₆³⁺ | Electrocatalytic, pH 6.5 | pH-dependent selectivity | acs.org |
| O₂ / Co₁/NC | - | High conversion and selectivity | rsc.org |
The complete oxidation of the benzyl alcohol moiety in this compound leads to the formation of the corresponding benzoic acid derivative, p-O-t-Boc-benzoic acid. This transformation typically requires stronger oxidizing agents or more vigorous reaction conditions compared to the formation of the aldehyde.
A variety of oxidizing systems have been employed for the conversion of benzyl alcohol to benzoic acid. For example, a WO₄²⁻ catalyst immobilized on a porous aromatic framework has been shown to efficiently catalyze the selective oxidation of benzyl alcohol to benzoic acid. mdpi.com Enzymatic methods, such as using liver alcohol dehydrogenase, can also facilitate the oxidation of benzaldehyde to benzoic acid. nih.gov Additionally, cobalt-aluminum hydrotalcite has been used as a heterogeneous catalyst for the solvent-free oxidation of benzyl alcohol to benzoic acid using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net
Table 3: Selected Methods for the Oxidation of Benzyl Alcohol to Benzoic Acid
| Oxidant/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| WO₄²⁻ / Porous Aromatic Framework | Acidic conditions | Efficient selective oxidation | mdpi.com |
| Liver Alcohol Dehydrogenase | pH 7, 30°C | Enzymatic oxidation of the intermediate benzaldehyde | nih.gov |
| tert-Butyl Hydroperoxide (TBHP) / Co-Al Hydrotalcite | Solvent-free | Heterogeneous catalysis | researchgate.net |
Formation of Benzaldehyde Derivatives
Etherification Reactions
The hydroxyl group of this compound can undergo etherification through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage. masterorganicchemistry.comwikipedia.orgkhanacademy.org The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com For the reaction to proceed efficiently via an S\N2 mechanism, a primary alkyl halide is preferred as the alkylating agent to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org
The formation of the alkoxide is typically achieved using a strong base like sodium hydride (NaH). youtube.com The choice of base is crucial; for instance, if the alcohol's hydroxyl group has low activity, a strong base is necessary to form the reactive alkoxide. francis-press.com The general mechanism involves the nucleophilic attack of the formed alkoxide on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. wikipedia.org
In the context of complex molecules, the Williamson ether synthesis can be employed for the regioselective protection of hydroxyl groups. For example, using a mild base like silver oxide (Ag₂O) allows for the selective etherification of one hydroxyl group in the presence of others. organic-chemistry.org
Below is a data table summarizing typical conditions for the Williamson ether synthesis.
Table 1: General Conditions for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Alcohol (e.g., This compound) | Primary Alkyl Halide (e.g., Benzyl bromide) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ether |
| Alcohol | Primary Alkyl Halide | Silver Oxide (Ag₂O) | Dichloromethane (B109758) (DCM) | Ether |
| Alcohol | Alkyl Tosylate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Ether |
Zirconium-catalyzed direct etherification presents another method where two alcohols can be coupled with the loss of water. rsc.org This transformation often utilizes benzylic alcohols that are electron-rich as the electrophilic partner. rsc.org
Substitution Reactions
The benzylic hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonate. This tosylate is an excellent substrate for S\N2 reactions with various nucleophiles.
A notable substitution reaction is the chlorination of benzylic alcohols. A highly chemoselective and rapid method for this transformation utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This reaction proceeds under neutral conditions, making it compatible with acid-sensitive functional groups like the t-Boc protecting group. organic-chemistry.org The process is fast, with high yields, and selectively chlorinates benzylic alcohols in the presence of aliphatic alcohols. organic-chemistry.org The mechanism is suggested to be primarily S\N2. organic-chemistry.org
Table 2: Chemoselective Chlorination of Benzyl Alcohols
| Substrate | Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Alcohol | TCT, DMSO | Anhydrous DMSO | 10-40 min | ~Quantitative | organic-chemistry.org |
| This compound | TCT, DMSO | Anhydrous DMSO | 10-40 min | High | organic-chemistry.org |
Formation of Acetals
This compound, like other alcohols, can react with aldehydes or ketones in the presence of an acid catalyst to form acetals. numberanalytics.comlibretexts.orgpressbooks.pub This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.orgwikipedia.org The formation of the acetal (B89532) is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus or molecular sieves. pressbooks.pubwikipedia.org
The mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, which increases its electrophilicity. numberanalytics.compressbooks.pub The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. numberanalytics.comlibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. numberanalytics.com A second molecule of the alcohol then attacks this carbocation, and subsequent deprotonation yields the final acetal product. numberanalytics.com
The formation of acetals is a common strategy for protecting carbonyl groups in multi-step syntheses, as acetals are stable under various conditions that could affect the original carbonyl functionality. numberanalytics.com Studies have shown that acetalization can be compatible with acid-sensitive groups like N-Boc protected amines. acs.org
Table 3: General Conditions for Acetal Formation
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Aldehyde/Ketone | This compound (2 equiv.) | Acid (e.g., HCl, TsOH) | Removal of water | Acetal |
| Aldehyde/Ketone | Ethylene glycol | Acid (e.g., HCl, TsOH) | Removal of water | Cyclic Acetal |
Rearrangement Reactions
While specific rearrangement reactions involving this compound itself are not extensively documented, its derivatives can participate in synthetically useful rearrangements. For example, N-Boc protected benzyl amides have been shown to undergo rearrangement. Upon treatment with a strong base like lithium diisopropylamide (LDA), these compounds can undergo a numberanalytics.comwikipedia.org-acyl migration from nitrogen to the benzylic carbon to form α-aminoketones. rsc.org
Benzyl alcohol and its derivatives are often used as trapping agents in rearrangement reactions like the Curtius rearrangement. nih.govwikipedia.org The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form a carbamate. wikipedia.orgbdu.ac.in When benzyl alcohol is used, it leads to the formation of Cbz-protected amines. wikipedia.orgbdu.ac.in This highlights the utility of benzyl alcohols in capturing reactive intermediates generated during rearrangements.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the phenolic oxygen of the Boc group, the aromatic ring, and the benzylic hydroxyl group—makes chemo- and regioselectivity crucial considerations in its reactions.
In etherification reactions, the higher nucleophilicity of the benzylic alkoxide compared to the phenoxide (which is resonance-stabilized and sterically hindered by the Boc group) ensures that alkylation occurs selectively at the benzylic position under standard Williamson ether synthesis conditions.
For substitution reactions, the benzylic position is inherently more reactive towards S\N1 and S\N2 reactions compared to the aromatic ring. For instance, the highly selective chlorination of benzylic alcohols over aliphatic alcohols using TCT/DMSO demonstrates excellent chemoselectivity. organic-chemistry.org This is attributed to the increased stability of the benzylic carbocation-like transition state.
In oxidation reactions, selectivity can be a significant challenge. However, protein engineering of enzymes like unspecific peroxygenases (UPOs) has shown promise in achieving high chemo- and regioselectivity. acs.org For example, engineered UPO variants can selectively hydroxylate the benzylic position of substrates over the aromatic ring. acs.org
In copper-catalyzed C-H etherification reactions, excellent selectivity for the benzylic position is observed. For instance, in molecules containing both benzylic and other aliphatic C-H bonds, the reaction proceeds exclusively at the benzylic site. chemrxiv.org This selectivity is likely due to the lower bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical intermediate.
The t-Boc group itself is generally stable to many reaction conditions but can be labile to strong acids or bases. For example, while acetal formation is catalyzed by acid, carefully controlled conditions are necessary to prevent the cleavage of the Boc group. Similarly, while the Boc group is generally stable under the neutral conditions of the TCT-mediated chlorination, it can be cleaved under strongly basic or acidic conditions used in other transformations. organic-chemistry.org
Applications in Advanced Organic Synthesis
Role in Peptide Synthesis
In the intricate process of peptide synthesis, protecting group strategies are paramount to prevent unwanted side reactions and ensure the correct amino acid sequence. The Boc group, in conjunction with benzyl-based protecting groups (Boc/Bzl strategy), represents one of the classical and still relevant approaches, particularly in Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are made, allowing for the rapid assembly of amino acid chains on a solid resin support. hongtide.com The Boc/Bzl strategy is a foundational method in this field, where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protection is typically afforded by benzyl-based groups. seplite.comwikipedia.orgpeptide.com
The process involves a cyclical series of steps:
Attachment : The C-terminal amino acid, with its Nα-amino group protected by Boc, is anchored to a solid support resin, such as a Merrifield or Wang resin. seplite.combachem.com
Deprotection : The acid-labile Boc group is removed from the Nα-amine using a moderately strong acid, typically 20-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). seplite.comwikipedia.org This exposes a free amine at the N-terminus of the growing peptide chain.
Neutralization : The resulting ammonium (B1175870) salt is neutralized, often with a base like triethylamine, to generate the free amine necessary for the subsequent coupling step. seplite.comwikipedia.org
Coupling : The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. seplite.com
Repeat : These deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled. hongtide.com
Finally, the completed peptide is cleaved from the resin, and the side-chain benzyl-based protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comwikipedia.org Although the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc/Bzl approach remains valuable, especially for reducing peptide aggregation during synthesis and for synthesizing peptides with base-sensitive functionalities. hongtide.comwikipedia.orgiris-biotech.de
| Step | Reagent/Condition | Purpose |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Temporary protection of the N-terminal amine. |
| Side-Chain Protection | Benzyl-based groups (Bzl) | "Permanent" protection of reactive amino acid side chains. |
| Boc Deprotection | 20-50% TFA in DCM | Removal of the temporary Nα-Boc group. |
| Final Cleavage | Anhydrous HF or TFMSA | Cleavage of the peptide from the resin and removal of side-chain Bzl groups. |
This table summarizes the key components and reagents used in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis.
Modifications at the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. nih.govrsc.orgresearchgate.net The use of specific linkers and cleavage strategies allows for the synthesis of peptides with C-terminal functional groups other than the standard carboxylic acid or amide.
One effective method involves the direct conversion of resin-bound peptides to their C-terminal esters. ysu.am Following a standard Fmoc-SPPS on a 2-chlorotrityl or Wang resin, the peptide can be cleaved from the support using a solution of anhydrous hydrogen chloride (HCl) in an alcohol (e.g., methanol, ethanol). ysu.am This transesterification cleavage yields the corresponding peptide ester directly. ysu.am The reaction conditions are mild enough that acid-sensitive protecting groups like Boc, trityl, and tert-butyl ethers can remain intact, allowing for further selective modifications. ysu.am
Another sophisticated strategy employs a serine-based activatable linker. nih.gov After peptide assembly, the serine linker can be converted into a cyclic urethane. This activated intermediate then readily reacts with various nucleophiles—such as alcohols, amines, or hydride sources—to yield C-terminally modified peptides, including esters, amides, and β-amino alcohols, respectively. nih.gov This approach is notable for proceeding without epimerization. nih.gov The Boc group is often used in these multi-step syntheses to protect amine functionalities during the various reaction stages. acs.org
Undesired side reactions are a major challenge in peptide synthesis, leading to impurities and reduced yields. Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a particularly serious issue. nih.gov The Boc/Bzl strategy offers advantages in mitigating some of these problems.
A common side reaction, especially in Fmoc-SPPS, is the formation of diketopiperazines (DKP) at the dipeptide stage, which truncates the peptide chain. The use of Boc-protected amino acids, particularly for the second amino acid in the sequence, can effectively prevent DKP formation due to the acidic deprotection conditions. csic.es
Synthesis of C-terminally Modified Peptides
Use as a Building Block in Complex Molecule Synthesis
Beyond peptides, p-O-t-Boc-benzyl alcohol and related structures are versatile building blocks for constructing a wide range of complex organic molecules. The benzyl (B1604629) alcohol moiety can be transformed into various functional groups, while the Boc-protected group provides a stable yet readily cleavable handle for introducing nitrogen-containing functionalities.
Epoxides are highly valuable synthetic intermediates due to their ability to undergo stereospecific ring-opening reactions. beilstein-journals.org A powerful and general method for synthesizing epoxides is the Corey-Chaykovsky reaction. beilstein-journals.orgsemanticscholar.org Recent advancements have enabled a one-pot synthesis of epoxides directly from commercially available benzyl alcohols and aldehydes. beilstein-journals.orgsemanticscholar.org
In this process, the benzyl alcohol is treated with an acid (e.g., tetrafluoroboric acid) and a thio-trapping agent (e.g., tetrahydrothiophene) to generate a sulfonium (B1226848) salt in situ. semanticscholar.org Subsequent deprotonation creates a sulfonium ylide, which then reacts with an aldehyde to form the desired epoxide. beilstein-journals.org This method is notable for its operational simplicity and broad substrate scope, working well for a variety of electronically and sterically diverse benzyl alcohols and aldehydes. beilstein-journals.orgsemanticscholar.org A benzyl alcohol functionalized with a Boc-protected group could be readily employed in this transformation to generate complex epoxide building blocks.
| Starting Material 1 | Starting Material 2 | Product Type | Key Transformation |
| Benzyl Alcohol | Aldehyde | Epoxide | In situ sulfonium salt formation and Corey-Chaykovsky reaction. beilstein-journals.orgsemanticscholar.org |
| Electron-rich Benzyl Alcohol | Electron-rich Aldehyde | Poly-oxygenated Epoxide | Highly successful for functionalized aromatic systems. beilstein-journals.org |
| Benzyl Alcohol | Heteroaromatic Aldehyde | Heteroaromatic Epoxide | Tolerates various heterocyclic aldehydes. beilstein-journals.org |
This table illustrates the versatility of the one-pot epoxidation reaction starting from benzyl alcohols.
The conversion of alcohols into protected amines and amides is a fundamental transformation in organic synthesis. The Boc group is one of the most common and useful protecting groups for amines due to its stability and straightforward removal under acidic conditions. organic-chemistry.org
N-Boc protected amines can be synthesized from alcohols through various methods. One approach involves converting the alcohol to a suitable leaving group (e.g., mesylate) followed by displacement with a nitrogen source and subsequent Boc protection. organic-chemistry.org More direct, one-pot procedures have also been developed. For instance, N-protected α-amino esters can be reduced to the corresponding aldehyde with DIBAL-H and then subjected to an in situ olefination (e.g., Wittig reaction) to furnish N-Boc protected allylic amines, circumventing the need to isolate the often-unstable intermediate aldehyde. beilstein-journals.org
Furthermore, N-Boc protected amines serve as precursors for amides. A facile one-pot synthesis allows for the conversion of N-Boc amines into a wide variety of amides. rsc.orgrsc.org This reaction proceeds through an in situ generated isocyanate intermediate, which then reacts with a Grignard reagent to yield the final amide product under mild conditions and with short reaction times. rsc.orgrsc.org This method is highly efficient for both N-Boc protected aliphatic and aromatic amines. rsc.org
Synthesis of Propargylamines
The synthesis of propargylamines, which are crucial building blocks for numerous nitrogen-containing biologically active compounds and functional materials, can be efficiently achieved using this compound. This is accomplished through a one-pot, multicomponent reaction strategy, often referred to as the A³ coupling (aldehyde-alkyne-amine). researchgate.net A key modern approach that enables the use of an alcohol as the aldehyde source is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" principle. csic.es
This methodology involves the temporary, in-situ oxidation of the starting alcohol to an aldehyde, which then participates in the core multicomponent reaction. csic.es In the case of this compound, a catalyst, typically a gold or copper complex, facilitates its oxidation to generate p-O-t-Boc-benzaldehyde. mdpi.com This transient aldehyde is not isolated; instead, it immediately reacts with a secondary amine to form an iminium ion intermediate. Simultaneously, the metal catalyst activates the C-H bond of a terminal alkyne to form a metal-acetylide species. mdpi.combeilstein-journals.org The subsequent nucleophilic attack of the acetylide on the iminium ion yields the final propargylamine (B41283) product, and the catalyst is regenerated for the next cycle. mdpi.com
Table 1: Gold-Catalyzed A³ Coupling of Benzyl Alcohols, Amines, and Alkynes This table illustrates the scope of the borrowing hydrogen A³ coupling reaction. While not exclusively using this compound, it demonstrates the general applicability to substituted benzyl alcohols.
| Benzyl Alcohol (Alcohol 1) | Amine (Amine 4) | Alkyne (Alkyne 3) | Catalyst | Time (h) | Yield (%) |
| Benzyl alcohol | Piperidine (B6355638) | Phenylacetylene | HAuCl₄·3H₂O (2 mol%) | 0.5 | 98 |
| 4-Methylbenzyl alcohol | Piperidine | Phenylacetylene | HAuCl₄·3H₂O (2 mol%) | 0.5 | 98 |
| 4-Methoxybenzyl alcohol | Piperidine | Phenylacetylene | HAuCl₄·3H₂O (2 mol%) | 1.0 | 99 |
| 4-Chlorobenzyl alcohol | Morpholine | Phenylacetylene | HAuCl₄·3H₂O (2 mol%) | 1.0 | 90 |
| Benzyl alcohol | Dibenzylamine | 1-Heptyne | HAuCl₄·3H₂O (2 mol%) | 1.5 | 85 |
| Data sourced from research on gold-catalyzed one-pot synthesis of propargylamines from benzyl alcohols. mdpi.com |
Orthogonal Protection Strategies in Multi-functional Compounds
In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to mask the reactivity of certain sites while transformations are carried out elsewhere. organic-chemistry.org An orthogonal protection strategy is a highly valued approach where two or more different protecting groups are used, each of which can be removed under distinct reaction conditions without affecting the others. rsc.orgwiley-vch.de This allows for the selective deprotection and sequential manipulation of functional groups within the same molecule. organic-chemistry.org
The p-O-t-Boc-benzyl group is an excellent component for such strategies due to the unique and specific conditions required for its cleavage. The tert-butoxycarbonyl (Boc) group protecting the phenolic oxygen is labile to acid, while the benzyl group, typically used to protect other alcohols or amines, is cleaved by hydrogenolysis. jk-sci.comjk-sci.com
This orthogonality can be demonstrated in a multifunctional compound containing both a p-O-t-Boc-benzyl ether and, for example, a benzyl (Bn) ether or a benzyloxycarbonyl (Cbz) protected amine.
Selective Boc Group Removal : The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). jk-sci.comfishersci.co.uk These conditions leave benzyl ethers and Cbz groups intact, allowing for the specific unmasking of the phenolic hydroxyl group for subsequent reactions.
Selective Benzyl/Cbz Group Removal : Conversely, benzyl ethers and Cbz groups are readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). jk-sci.com The p-O-t-Boc-benzyl ether is stable under these reductive conditions, thus protecting the phenolic function while the other alcohol or amine is deprotected.
This differential reactivity allows chemists to precisely control the synthetic sequence, enhancing the efficiency and elegance of complex molecule construction. rsc.org
Table 2: Orthogonal Deprotection of Boc and Benzyl Protecting Groups
| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability Under Orthogonal Conditions |
| tert-Butoxycarbonyl (Boc) (on a phenol) | Phenolic Hydroxyl | Strong Acid (e.g., TFA, HCl) jk-sci.comorganic-chemistry.org | Stable to Hydrogenolysis (H₂/Pd/C) |
| Benzyl (Bn) | Alcohol/Amine | Hydrogenolysis (H₂/Pd/C) jk-sci.com | Stable to many acidic conditions used for Boc removal |
| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (H₂/Pd/C) fishersci.co.uk | Stable to many acidic conditions used for Boc removal |
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation
Understanding the step-by-step sequence of a chemical reaction is crucial for its control and improvement. For reactions involving benzyl (B1604629) alcohols, mechanistic studies have revealed complex pathways influenced by a variety of factors.
The transformation of benzyl alcohols is often facilitated by catalysts and specific reagents that dictate the reaction pathway.
Copper/TEMPO Systems: In the aerobic oxidation of benzyl alcohols, a copper(I)/TEMPO catalyst system is highly effective. acs.org The mechanism involves a two-stage catalytic cycle. acs.org In the first stage, the Cu(I) complex is oxidized by atmospheric oxygen to a Cu(II)-hydroxide species. acs.org In the second stage, this Cu(II) species, in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), oxidizes the benzyl alcohol to the corresponding aldehyde. acs.org The alcohol first reacts with the Cu(II)-hydroxide complex to form a Cu(II)-alkoxide intermediate, which then reacts with the TEMPO radical. acs.org
Gold Nanoparticles: Supported gold nanoparticles are also active catalysts for benzyl alcohol oxidation. The presence of a base, such as potassium carbonate (K₂CO₃), is often indispensable. rsc.org It is proposed that the base deprotonates the alcohol's hydroxyl group, forming a metal alkoxide which can then adsorb onto the gold nanoparticle surface, initiating the oxidation process. rsc.org
Burgess Reagent/DMSO: For the oxidation of alcohols in dimethyl sulfoxide (B87167) (DMSO), the Burgess reagent acts as an activator. The proposed mechanism involves the displacement of trimethylamine (B31210) on the Burgess reagent by DMSO. The resulting electrophilic sulfur is then attacked by the oxygen of the benzyl alcohol. gaylordchemical.com
Mitsunobu Reaction Reagents: The Mitsunobu reaction converts alcohols into a variety of other functional groups. The mechanism is initiated by the combination of triphenylphosphine (B44618) (PPh₃) with diethylazodicarboxylate (DEAD), which generates a phosphonium (B103445) intermediate. This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group for subsequent nucleophilic substitution. organic-chemistry.org
Palladium Catalysts: In C-H olefination reactions, palladium catalysts are used to functionalize the aromatic ring of benzyl alcohol derivatives. The mechanism can involve a combination of neutral and cationic pathways, often requiring a directing group to achieve the desired regioselectivity. rsc.org
Amidation Reagents: In one-pot amidation reactions of protected amines (which could be derived from the corresponding alcohols), reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) are used to generate reactive isocyanate intermediates in situ. rsc.orgrsc.org
The transient species formed during a reaction provide critical insight into the mechanism.
Copper-Alkoxide Intermediates: In the Cu/TEMPO catalyzed oxidation, a key intermediate is the Cu(II)-alkoxide complex, formed from the reaction of the alcohol with the Cu(II)-hydroxide species. acs.org
Phosphonium Intermediates: The Mitsunobu reaction proceeds through a phosphonium intermediate that activates the alcohol's oxygen. organic-chemistry.org
Palladium Intermediates: For palladium-catalyzed C-H olefination, a neutral aryl-palladium intermediate is formed through C-H activation. This can then become a positively charged species that undergoes migratory insertion with an olefin. rsc.org
Isocyanate Intermediates: One-pot amidation procedures can proceed via the in-situ generation of isocyanate intermediates from carbamate-protected amines. rsc.orgrsc.org
Ylide Species: In oxidations mediated by the Burgess reagent and DMSO, an ylide species is formed after proton exchange, which then eliminates dimethyl sulfide (B99878) to yield the aldehyde product. gaylordchemical.com This mechanism is similar to the Swern oxidation. gaylordchemical.com
Role of Catalysts and Reagents
Kinetic Studies
Kinetic analysis provides quantitative data on reaction rates, orders, and the identity of the rate-determining step.
Oxidation with Dichromate: Kinetic studies on the oxidation of substituted benzyl alcohols by acidified dichromate show that the reaction is first order with respect to the oxidant and has a fractional order with respect to the acid catalyst. orientjchem.org
Enzymatic Oxidation: Kinetic studies of benzyl alcohol dehydrogenase revealed that the enzyme follows a general Ordered Bi Bi kinetic mechanism under low proton acceptor conditions, transitioning to a Theorell-Chance mechanism at higher concentrations. nih.gov
Copper-Catalyzed Alkylation: The kinetic profile for the copper-catalyzed reaction between phenylacetonitrile (B145931) and benzyl alcohol, monitored by ¹H NMR, showed that an α,β-unsaturated nitrile is initially formed alongside the main product. acs.org The concentration of this intermediate peaks and then decreases as the reaction progresses. acs.org
Burgess Reagent Oxidation: In the oxidation using the Burgess reagent, it was found that the use of a deuterated benzyl alcohol (PhCD₂OH) did not significantly change the reaction rate. This suggests that the cleavage of the C-H bond is not the rate-determining step; instead, the nucleophilic attack of the alcohol on the activated DMSO species is the slower step. gaylordchemical.com
Pyrolysis Kinetics: The pyrolysis of a resin containing p-alkoxybenzyl alcohol units was found to occur in three main steps, with the production of benzaldehyde (B42025) being controlled by the heating rate. researchgate.net
| Reaction System | Kinetic Observation | Implication | Reference |
|---|---|---|---|
| Oxidation with Acidified Dichromate | First order in [oxidant], fractional order in [H⁺] | Acid catalysis is involved, but protonation is likely a pre-equilibrium step. | orientjchem.org |
| Oxidation with Burgess Reagent/DMSO | No significant kinetic isotope effect (kH/kD ≈ 1) | C-H bond cleavage is not the rate-determining step. | gaylordchemical.com |
| Cu-catalyzed Alkylation | Intermediate formation and consumption observed over time | The reaction proceeds through a multi-step pathway with a measurable intermediate. | acs.org |
| Enzymatic Oxidation (Benzyl Alcohol Dehydrogenase) | Mechanism shifts from Ordered Bi Bi to Theorell-Chance | The release of the product is dependent on the concentration of the proton acceptor. | nih.gov |
Computational Chemistry Approaches (e.g., DFT Studies)
Theoretical calculations, particularly Density Functional Theory (DFT), have become invaluable for corroborating experimental findings and predicting reaction outcomes.
Catalytic Oxidation Mechanisms: DFT calculations have been used to study the catalytic oxidation of benzyl alcohol. For instance, in the oxidation catalyzed by graphene oxide, calculations helped to understand the reaction pathways to both the aldehyde and the benzoic acid, and identified epoxide groups on the graphene surface as the active sites. nih.gov
Adsorption Energies: DFT has been employed to calculate the adsorption energy of benzyl alcohol onto catalyst surfaces. In one study, the adsorption energy on a LaMnO₃ catalyst was found to be significantly higher in the presence of oxygen vacancies, indicating stronger bonding and easier adsorption on the modified catalyst. researchgate.net
Transition State Analysis: In a study of copper-catalyzed α-alkylation, DFT calculations were used to map the energies of minimum structures and transition states throughout the proposed catalytic cycle. acs.org
Regio- and Stereoselectivity: DFT studies have supported experimental findings in explaining the origin of regio- and stereoselectivity in reactions like the Pd-catalysed meta-C–H olefination of benzyl alcohol derivatives. rsc.org These calculations can help rationalize why a particular isomer is formed preferentially by comparing the energy barriers of different possible pathways. rsc.org
Understanding Selectivity and Reactivity Profiles
Substituent Effects: In the oxidation of para-substituted benzyl alcohols with acidified dichromate, the reactivity order was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org A curved Hammett plot for this reaction suggests a change in the transition state character as the substituent changes from electron-donating to electron-withdrawing. orientjchem.org Similarly, in oxidations using the Burgess reagent, electron-rich benzyl alcohols were found to react faster than electron-poor ones. gaylordchemical.com
Chemoselectivity: In oxidations using (cyclopentadienone)iron carbonyl catalysts, the selectivity for oxidizing a primary alcohol (like benzyl alcohol) versus a secondary alcohol can be tuned by the catalyst structure. acs.org Catalysts with aryl groups on the cyclopentadienone ring selectively oxidize the secondary alcohol, while catalysts with trimethylsilyl (B98337) (TMS) groups show a preference for the primary alcohol. acs.org Kinetic studies revealed that this switch in selectivity is kinetically derived, with primary alcohols being oxidized faster by the TMS-based catalysts. acs.org
Protecting Group Tolerance: The tert-butoxycarbonyl (Boc) group, as seen in p-O-t-Boc-benzyl alcohol, is a robust protecting group. Studies have shown that reaction conditions for various transformations, such as DMSO-mediated oxidation, can be well-tolerated by Boc and Cbz protecting groups. gaylordchemical.com
| Catalyst System | Substrate Mixture | Observed Selectivity | Reference |
|---|---|---|---|
| (Cyclopentadienone)iron with Aryl Substituents | Benzyl Alcohol (1°) + 1-Phenylethanol (2°) | Preferential oxidation of the secondary alcohol | acs.org |
| (Cyclopentadienone)iron with TMS Substituents | Benzyl Alcohol (1°) + 1-Phenylethanol (2°) | Preferential oxidation of the primary alcohol | acs.org |
| Acidified Dichromate | Various p-substituted Benzyl Alcohols | Reactivity: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂ | orientjchem.org |
Analytical Methodologies for the Characterization and Quantification of P O T Boc Benzyl Alcohol
Chromatographic Techniques
Chromatographic methods are fundamental for separating p-O-t-Boc-benzyl alcohol from impurities and other components within a mixture. This separation is a critical step for both qualitative identification and quantitative analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. uminho.ptdur.ac.ukmdpi.comusp.org The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.
Table 1: Illustrative GC Parameters for Analysis of Related Compounds
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) ewai-group.com |
| Injector Temperature | 260°C ewai-group.com |
| Oven Program | Initial 60°C (5 min), ramp 35°C/min to 270°C (1 min) ewai-group.com |
| Carrier Gas | Helium usp.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography is another cornerstone technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. uminho.ptgoogle.com.qa HPLC separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.
For compounds like this compound, reversed-phase HPLC is a common approach. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. Chiral HPLC can also be employed to separate enantiomers if the compound is chiral or used in asymmetric synthesis. acs.orgrsc.org
Table 2: Representative HPLC Conditions for Analysis of Related Compounds
| Parameter | Value |
| Column | C18 reversed-phase helixchrom.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient helixchrom.com |
| Flow Rate | 1.0 mL/min acs.org |
| Detector | UV at 254 nm acs.org |
| Column Temperature | Ambient or controlled (e.g., 28°C) rsc.org |
Gas Chromatography (GC)
Spectroscopic Techniques (e.g., NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules.
In the ¹H NMR spectrum of this compound, one would expect to see a characteristic singlet for the nine equivalent protons of the t-butyl group. acs.orgnih.gov The methylene (B1212753) protons of the benzyl (B1604629) group would appear as a singlet, and the aromatic protons would exhibit a distinct splitting pattern (typically two doublets for a p-substituted ring). acs.org
The ¹³C NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the Boc group, the methylene carbon of the benzyl alcohol, and the aromatic carbons. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol. youtube.comnih.gov A strong absorption around 1755 cm⁻¹ would indicate the C=O stretch of the carbonate group. nih.gov Characteristic absorptions for the C-O bonds and the aromatic ring would also be present. rsc.orgrsc.org
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound (molar mass 224.25 g/mol ), the molecular ion peak [M]⁺ would be expected. scbt.com Common fragmentation patterns would involve the loss of the t-butyl group, the Boc group, or the hydroxymethyl group.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Singlet for t-butyl protons, singlet for benzylic CH₂, and signals for aromatic protons. acs.orgnih.gov |
| ¹³C NMR | Signals for Boc carbons, benzylic carbon, and aromatic carbons. rsc.org |
| IR | Broad O-H stretch (~3300 cm⁻¹), strong C=O stretch (~1755 cm⁻¹). youtube.comnih.gov |
| MS | Molecular ion peak and characteristic fragmentation patterns. |
Quantitative Analysis Procedures
For determining the precise amount of this compound in a sample, quantitative analysis procedures are employed, often using the chromatographic techniques mentioned earlier. dur.ac.ukmdpi.comusp.org
The use of an internal standard is a common practice to improve the accuracy and precision of the quantification. dur.ac.uk An internal standard is a compound of known concentration that is added to both the standards and the unknown samples. By comparing the peak area of the analyte to that of the internal standard, any variations in injection volume or detector response can be compensated for.
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of greener and more economical methods for producing p-O-t-Boc-benzyl alcohol is a key area of ongoing research. Current synthetic strategies often involve multiple steps, including the protection of 4-hydroxybenzaldehyde (B117250) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by the reduction of the aldehyde. researchgate.net While effective, these methods can generate significant waste and utilize costly reagents.
Future research is focused on developing one-pot syntheses and utilizing more environmentally friendly catalysts and solvents. researchgate.netx-mol.combeilstein-journals.org For instance, the transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses alcohols as starting materials and produces only water and hydrogen as byproducts, presents a promising avenue for sustainable synthesis. x-mol.com Additionally, enzymatic and biocatalytic approaches are being explored to enhance the efficiency and environmental profile of the synthesis. researchgate.netmdpi.com Researchers are investigating the use of whole-cell biotransformation, employing artificial enzyme cascades in microorganisms like Escherichia coli to produce benzyl (B1604629) alcohol and its analogs directly from bio-based precursors. researchgate.net
Table 1: Comparison of Synthetic Approaches for this compound and Related Compounds
| Method | Key Features | Potential Advantages |
|---|---|---|
| Traditional Synthesis | Multi-step process involving protection and reduction. researchgate.net | Well-established and reliable. |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. beilstein-journals.org | Increased efficiency, reduced waste. |
| Acceptorless Dehydrogenative Coupling (ADC) | Utilizes alcohols as starting materials with metal catalysts. x-mol.com | Environmentally benign, high atom economy. |
| Biocatalytic/Enzymatic Synthesis | Employs enzymes or whole-cell systems. researchgate.netmdpi.com | Mild reaction conditions, high selectivity, use of renewable feedstocks. |
Exploration of Novel Reactivity and Transformations
Beyond its traditional role as a protected building block, scientists are investigating new chemical reactions and transformations involving this compound. The presence of both a protected phenol (B47542) and a primary alcohol offers a platform for selective modifications and the generation of diverse molecular architectures.
Recent studies have explored the direct oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, a reaction that could be adapted for this compound. chemrxiv.org This would provide a more direct route to a variety of ether derivatives. Furthermore, the development of novel catalytic systems, including those based on graphene oxide and N-doped graphene, could unlock new pathways for the selective oxidation of benzyl alcohols. nih.gov The reactivity of the tert-butyloxycarbonyl (Boc) protecting group itself is also a subject of study, with reports of unexpected migrations and transformations under certain basic conditions. nih.gov Understanding these novel reactivities will enable chemists to design more intricate and efficient synthetic strategies.
Integration into Flow Chemistry and Automated Synthesis
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. beilstein-journals.org Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced reaction control, improved safety profiles for hazardous reactions, and the potential for higher yields and selectivities. beilstein-journals.orgrsc.org
For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) has been shown to be more efficient and produce fewer side products when conducted in a flow system compared to traditional batch methods. beilstein-journals.org Automated synthesis platforms, which use pre-filled reagent cartridges and robotic systems, can further accelerate the research and development process by enabling rapid synthesis and purification of a wide range of compounds derived from this compound. synplechem.com These technologies are particularly valuable for creating libraries of compounds for screening in medicinal chemistry and materials science. mdpi.com
Potential in Materials Science and Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for applications in both materials science and medicinal chemistry.
In materials science , the ability to deprotect the phenolic hydroxyl group allows for the incorporation of this unit into polymer backbones or as a pendant group, leading to the creation of functional materials with tailored properties. For example, it can be used in the synthesis of photosensitive materials for photoresists, where the Boc group can be cleaved by a photo-generated acid. researchgate.net The benzyl alcohol moiety can also be used to create dendritic structures and other complex architectures. koreascience.kr
In medicinal chemistry , this compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules. numberanalytics.comacmec.com.cnnih.gov The Boc protecting group is widely used in peptide and natural product synthesis to temporarily mask reactive amine and hydroxyl groups. numberanalytics.comseplite.com The ability to selectively deprotect the functional groups on this compound allows for the stepwise construction of complex molecules with potential therapeutic applications. For instance, it is a building block for synthesizing inhibitors of various enzymes and receptors. The development of more efficient synthetic routes, including those amenable to automated synthesis, will undoubtedly accelerate the discovery of new drug candidates derived from this versatile compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
